N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide

Amidinating agent hydrolysis kinetics Leaving group ability N-Aroylamidino transfer

Researchers synthesizing benzoylguanidine-based Na⁺/H⁺ exchange inhibitors often face yield loss when generic amidinating agents cause premature deprotection. This compound enables chemoselective N-benzoylamidino transfer using 3,5-dimethylpyrazole as a kinetically attenuated leaving group, preserving the benzoyl protecting group throughout amidination. • Single-inventory versatility: pH-dependent hydrolysis yields aroylureas (acid) or N-cyanoarenecarboxamides (base), eliminating the need for separate precursors in parallel library synthesis • Enables regiochemical discrimination in polyamine substrates where faster agents (e.g., N-benzoyl-S-methylisothiourea) cause undesired side reactions • Direct intermediate for benzoylguanidine-based antiarrhythmic agents as described in US5091394A and EP0612723A1

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
CAS No. 51883-88-6
Cat. No. B1296379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide
CAS51883-88-6
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(=N)NC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C13H14N4O/c1-9-8-10(2)17(16-9)13(14)15-12(18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,18)
InChIKeyKDTSAMCTLHBETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[Amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide: A Defined-Activity Aroylamidino Transfer Reagent


N-[Amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide (CAS 51883-88-6; also indexed as N-(3,5-dimethylpyrazole-1-carboximidoyl)benzamide and NSC 294623) is a heterocyclic small molecule (C13H14N4O, MW 242.28) that belongs to the class of 1-(N1-aroylamidino)-3,5-dimethylpyrazoles [1]. Unlike generic pyrazole building blocks, this compound functions as a chemoselective amidinating agent in which the 3,5-dimethylpyrazole moiety serves as a leaving group during nucleophilic displacement, enabling the controlled installation of a benzoylamidino functionality onto amine substrates [2]. The compound was originally characterized as a key intermediate in the synthesis of benzoylguanidine derivatives, a pharmacologically significant class of Na+/H+ exchange inhibitors and antiarrhythmic agents [3].

N-Benzoylamidino transfer with removable protecting group
3,5-Dimethylpyrazole leaving group for chemoselective amidination
pH-tunable divergent product control (aroylurea vs. cyanoarenecarboxamide)

Why This Compound Cannot Be Interchanged with Generic Amidinating Agents


Generic substitution of this compound with simpler 3,5-dimethylpyrazole-derived amidinating agents such as 1-amidino-3,5-dimethylpyrazole nitrate (ADPN, CAS 38184-47-3) or 3,5-dimethylpyrazole-1-carboxamidine (CAS 22906-75-8) introduces fundamentally different transfer chemistry. The target compound transfers an N-benzoylamidino group (a benzoyl-protected amidino moiety), whereas ADPN transfers an unsubstituted amidino (-C(=NH)NH2) group [1]. This distinction is critical in multi-step syntheses where orthogonal protection of the amidino nitrogen is required: premature deprotection or undesired nucleophilic attack at an unprotected amidino carbon leads to side-product formation and reduced yield [2]. Attempts to substitute the target compound with N-benzoyl-S-methylisothiourea introduce a faster hydrolysis rate due to the superior leaving group ability of MeS⁻ relative to the 3,5-dimethylpyrazole anion, which alters the kinetic profile and can compromise regiochemical control in sequential amidination reactions [3].

Target Compound
N-Benzoylamidino Transfer Reagent
Transfers protected benzoylamidino group; pyrazole leaving group provides moderate elimination rate, enabling regiochemical control.
Substitute A
1-Amidino-3,5-dimethylpyrazole nitrate (ADPN)
Transfers unsubstituted amidino group only; cannot install benzoyl-protected amidino required for benzoylguanidine synthesis.
Mismatch: orthogonal protection lost
Target Compound
Kinetic profile with pyrazole leaving group
Slower base-catalyzed elimination compared to MeS⁻; reduces side reactions in polyamine substrates.
Substitute B
N-Benzoyl-S-methylisothiourea
Rapid elimination of MeS⁻ may compromise regioselectivity and produce premature cyanoarenecarboxamide byproducts.
May alter synthetic route outcome

Quantitative Differentiation Evidence: Kinetics, Selectivity, and Synthetic Utility


Leaving Group Kinetics: Pyrazole vs. Methylmercaptan

Under specific base-catalyzed conditions (pH > 11, 1.0 M HO⁻ in water at 30 °C), 1-(N1-benzoylamidino)-3,5-dimethylpyrazole undergoes elimination to form N-cyanoarenecarboxamides with release of 3,5-dimethylpyrazole as the leaving group. This reaction proceeds with a Hammett ρ value of +0.45 for variation of the N-aroyl substituent [1]. In direct comparison, the analogous N-benzoyl-S-methylisothiourea exhibits a significantly faster base-catalyzed elimination rate due to the improved leaving group ability of the MeS⁻ anion relative to the pyrazole anion [1]. This kinetic difference provides a tunable window for chemoselective amidination: the pyrazole-based reagent offers a slower, more controlled release profile that can be advantageous in reactions where competing nucleophilic sites are present.

Leaving Group Kinetics
Head-to-head
Pyrazole anion: Hammett ρ = +0.45 (1.0 M HO⁻, 30 °C)
MeS⁻ anion: qualitatively faster elimination
Supports controlled release for regioselective amidination
No quantitative rate ratio available; trend confirmed
Amidinating agent hydrolysis kinetics Leaving group ability N-Aroylamidino transfer

pH-Dependent Hydrolysis Pathway Selectivity

The compound exhibits a sharp pH-dependent divergence in hydrolysis products that is absent in simpler amidinating agents. Under acidic conditions, protonation at the amidino nitrogen (apparent pKa = 1.40 in 24.5% methanol for the unsubstituted compound, X = H) facilitates water attack on the protonated species, leading directly to aroylureas [1]. Under basic conditions (pH > 11), a specific base-catalyzed elimination pathway dominates, producing N-cyanoarenecarboxamides (stabilized as anions and inert to further reaction) and 3,5-dimethylpyrazole [1]. In neutral solution, the compound is unreactive. This tripartite reactivity profile (neutral-stable, acid → aroylurea, base → N-cyanoarenecarboxamide) provides synthetic chemists with predictable, orthogonal control over product distribution simply by adjusting pH, a level of tunability not available with S-methylisothiouronium reagents.

pH Pathway Selectivity
Reported
Acid (pKa 1.40) → aroylurea
Base (pH >11) → N-cyanoarenecarboxamide
Neutral → stable
Divergent product control by pH adjustment
24.5% MeOH, 30 °C; S-methylisothiourea lacks dual pathway
pH-dependent reactivity Aroylurea formation N-Cyanoarenecarboxamide synthesis

N-Benzoylamidino vs. Unsubstituted Amidino Transfer

The target compound transfers an N-benzoylamidino moiety, in contrast to 1-amidino-3,5-dimethylpyrazole nitrate (ADPN, CAS 38184-47-3), which transfers an unsubstituted amidino (-C(=NH)NH2) group [1]. In the synthesis of benzoylguanidines—compounds patented as Na+/H+ exchange inhibitors and antiarrhythmic agents—the benzoyl protecting group on the transferred amidino unit is essential for directing subsequent functionalization and preventing undesired intermolecular cross-linking during guanidine formation [2]. ADPN has been explicitly shown to be superior to S-methylisothiouronium sulfate for preparing simple mono- and N,N-di-alkylguanidine salts from primary and secondary amines [1]; however, it cannot deliver the benzoylated amidino group required for benzoylguanidine pharmacophore construction. This functional complementarity means the two reagents address distinct synthetic needs rather than competing directly.

Transferred Group Identity
Cross-study comparable
Target: N-benzoylamidino (-C(=NCOPh)NH₂)
ADPN: unsubstituted amidino (-C(=NH)NH₂)
Procurement depends on required amidino protection
ADPN optimal for simple guanidines; target essential for benzoylguanidines
Benzoylamidino transfer Orthogonal protection Guanidine synthesis

Anticonvulsant Activity of the 3,5-Dimethylpyrazole-Benzamide Scaffold

A series of 3,5-dimethylpyrazole derivatives structurally related to ameltolide (a potent 4-aminobenzamide anticonvulsant) were synthesized and evaluated in PTZ- and MES-induced seizure models in mice [1]. Among the 10 compounds tested, N-[1-(4-methoxybenzoyl)-3,5-dimethylpyrazole-4-yl]-4-methoxybenzamide (compound 2) and N-[1-(2,6-dichlorobenzoyl)-3,5-dimethylpyrazole-4-yl]-2,6-dichlorobenzamide (compound 3) decreased seizure severity and reduced mortality in the PTZ test [1]. While the target compound itself was not directly tested in this study, it shares the 3,5-dimethylpyrazole-benzamide core architecture and represents a synthetically accessible scaffold for generating anticonvulsant screening libraries through further derivatization [1]. The most potent anti-MES compound in the broader chemical class, a 3-aminobenzanilide derived from 2,6-dimethylaniline, exhibited an ED50 of 13.48 mg/kg with a protective index of 21.11, comparable to phenobarbital and phenytoin [2].

Anticonvulsant Scaffold
Class-level inference
Active analogs reduce seizure severity/mortality in PTZ model; best-in-class ED₅₀ = 13.48 mg/kg, PI = 21.11
Reported model-response context; target compound not directly tested
Serves as SAR entry point; requires in-study validation
Anticonvulsant activity PTZ-induced seizure Ameltolide analogue

Pyruvate Kinase Inhibition by the De-Benzoylated Analog

The closely related derivative 3,5-dimethylpyrazole-1-carboxamidine (CAS 22906-75-8)—the de-benzoylated analog of the target compound—reversibly inhibits rabbit muscle pyruvate kinase with a Ki of approximately 18 mM in a rapid spectrophotometric assay, competing with Mn²⁺ and interacting with K⁺ in a mixed competitive-noncompetitive manner [1]. This compound also serves as an affinity label for pyruvate kinase, incorporating approximately 2 mol of label per 237,000 g of enzyme when incubated under specific conditions [1]. The target compound, bearing a benzoyl substituent at the amidino nitrogen, represents a potential pro-drug or protected intermediate for generating the active carboxamidine species in situ. This metabolic or chemical de-benzoylation pathway provides a rationale for selecting the target compound over the direct carboxamidine in assay formats where controlled release of the active species is desired.

Pyruvate Kinase Inhibition
Class-level inference
De-benzoylated analog Ki ≈ 18 mM (rabbit muscle PK, reversible)
Supports timed-release assay design with protected prodrug form
Benzoylated parent not tested; data from analog study
Pyruvate kinase inhibition Affinity labeling 3,5-Dimethylpyrazole-1-carboxamidine

Optimal Research and Procurement Application Scenarios


Benzoylguanidine Na+/H+ Exchange Inhibitor Synthesis

The compound serves as a direct intermediate for installing the benzoylamidino moiety onto amine substrates in the synthesis of benzoylguanidine-based Na+/H+ exchange inhibitors and antiarrhythmic agents, as described in foundational patent literature (US5091394A, EP0612723A1) [1]. Its chemoselective N-benzoylamidino transfer capability, demonstrated by the kinetic studies of Hegarty et al., ensures that the benzoyl protecting group remains intact during amidination, enabling subsequent unmasking under controlled conditions to generate the pharmacologically active guanidine [2]. This scenario is only met by this specific compound; 1-amidino-3,5-dimethylpyrazole nitrate cannot deliver the benzoylated intermediate required for this therapeutic class.

Divergent Synthesis of Aroylureas and N-Cyanoarenecarboxamides

The experimentally established pH-dependent hydrolysis dichotomy (acid → aroylurea; base → N-cyanoarenecarboxamide; neutral → stable) makes this compound a uniquely versatile precursor for generating two structurally distinct product classes from a single inventory item [1]. In medicinal chemistry libraries where both aroylureas and cyano-substituted arenecarboxamides are desired screening compounds, procurement of this single reagent eliminates the need to stock separate precursors, reducing supply chain complexity and enabling more efficient parallel synthesis workflows.

Controlled-Amidination with Milder Leaving Group Kinetics

In reaction sequences where highly reactive amidinating agents such as N-benzoyl-S-methylisothiourea cause undesired side reactions due to excessively rapid MeS⁻ elimination, the target compound offers a kinetically attenuated alternative due to the poorer leaving group ability of the 3,5-dimethylpyrazole anion [1]. This kinetic differentiation is particularly valuable in the preparation of complex polyamine substrates where multiple nucleophilic sites compete for amidination, as the moderated reaction rate allows for better regiochemical discrimination.

Anticonvulsant Scaffold Exploration and SAR Libraries

Given that structurally related 3,5-dimethylpyrazole-benzamide derivatives have demonstrated anticonvulsant activity in PTZ and MES seizure models—with active compounds reducing seizure severity and mortality, and the best-in-class analog achieving an ED50 of 13.48 mg/kg with a protective index of 21.11 [1]—this compound provides a synthetically tractable entry point for generating SAR libraries around this pharmacophore. Its defined chemical structure and established synthetic accessibility make it suitable for hit-to-lead optimization campaigns in academic and industrial neuroscience drug discovery settings.

Application
Selection Property
Validation Focus
Benzoylguanidine intermediate synthesis
N-benzoylamidino transfer with protecting group retention
Reaction chemoselectivity and guanidine deprotection step
Divergent aroylurea/cyanoarenecarboxamide libraries
pH-dependent product switching
Product distribution and purity under acidic vs. basic conditions
Regioselective polyamine amidination
Moderated leaving group kinetics
Side-product profile vs. S-methylisothiourea-based reagents
Neuroscience SAR scaffold exploration
3,5-Dimethylpyrazole-benzamide core for medicinal chemistry
In-study anticonvulsant screening model response
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